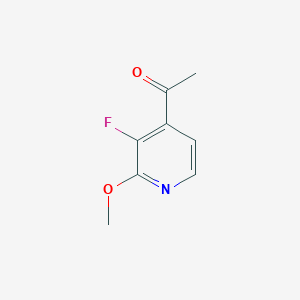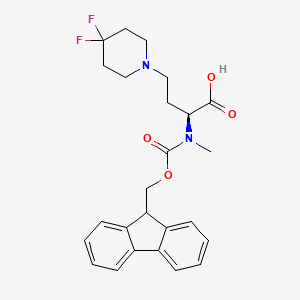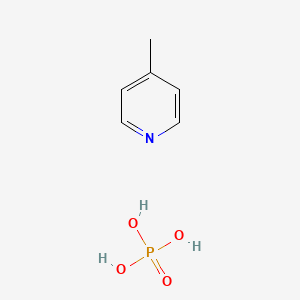
4-Methylpyridine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpyridine phosphate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methyl group attached to the fourth carbon of the pyridine ring and a phosphate group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylpyridine phosphate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and oxygen in the presence of a catalyst, resulting in the formation of 4-cyanopyridine, which is then hydrolyzed to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylpyridine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridinecarboxylic acid.
Reduction: Reduction reactions can convert it to 4-methylpyridine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methylpyridine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-methylpyridine phosphate involves its interaction with specific molecular targets and pathways. It primarily acts as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
4-Methylpyridine: The parent compound without the phosphate group.
4-Cyanopyridine: An intermediate in the synthesis of 4-methylpyridine phosphate.
Pyridoxal Phosphate: A biologically active form of vitamin B6 that also contains a phosphate group.
Uniqueness: this compound is unique due to its specific combination of a methyl group and a phosphate group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C6H10NO4P |
|---|---|
Molekulargewicht |
191.12 g/mol |
IUPAC-Name |
4-methylpyridine;phosphoric acid |
InChI |
InChI=1S/C6H7N.H3O4P/c1-6-2-4-7-5-3-6;1-5(2,3)4/h2-5H,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
XWCBTCLNKUWVJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NC=C1.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


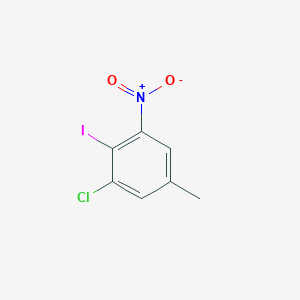

![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)
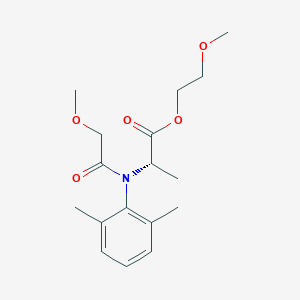


![(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene](/img/structure/B12848529.png)
![tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12848532.png)
![[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)
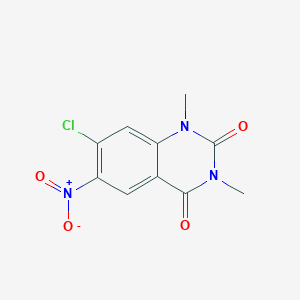
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)

